5-(Aminomethyl)-5-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-5-methylpiperidin-2-one is an organic compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reductive amination of 5-methylpiperidin-2-one with formaldehyde and ammonia. This reaction typically requires a catalyst, such as platinum or palladium, and is conducted under hydrogenation conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of high-pressure hydrogenation is common to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-methylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-methylpiperidin-2-one or 5-methylpiperidine-2-carboxylic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
5-(Aminomethyl)-5-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-5-methylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furanmethanol: A compound with similar functional groups but a different ring structure.
5-(Aminomethyl)-2-methylpyrimidine: Another compound with an aminomethyl group but a pyrimidine ring.
Uniqueness
5-(Aminomethyl)-5-methylpiperidin-2-one is unique due to its piperidine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-(aminomethyl)-5-methylpiperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-7(4-8)3-2-6(10)9-5-7/h2-5,8H2,1H3,(H,9,10) |
InChI Key |
PQOSGOOPFHDIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)NC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.